molecular formula C26H32N4O3 B2444160 5-(1-(3-(dimethylamino)propyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 865591-16-8

5-(1-(3-(dimethylamino)propyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2444160
CAS No.: 865591-16-8
M. Wt: 448.567
InChI Key: KKCPBTLTCSTOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(3-(dimethylamino)propyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
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Properties

IUPAC Name

5-[1-[3-(dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-27(2)15-10-16-30-21-14-9-8-13-19(21)20(17-22(30)18-11-6-5-7-12-18)23-24(31)28(3)26(33)29(4)25(23)32/h5-7,11-12,17H,8-10,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCPBTLTCSTOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C2C=C(N(C3=C2CCCC3)CCCN(C)C)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that combines elements of quinoline and pyrimidine derivatives. This structural complexity often correlates with diverse biological activities.

Molecular Formula

  • C : 23
  • H : 30
  • N : 4
  • O : 3

Structural Features

  • Tetrahydroquinoline moiety
  • Dimethylamino group
  • Pyrimidine trione structure

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the tetrahydroquinoline structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It has been observed to interact with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Cell Viability : The compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells.
  • Apoptosis Induction : It has been shown to induce apoptosis in malignant cells through the activation of caspase pathways.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound:

  • Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to controls.
  • Toxicity Profile : Studies indicate a favorable toxicity profile at therapeutic doses, with minimal side effects observed.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis mediated by mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. Results showed that pre-treatment with the compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis via ROS
SH-SY5Y20Neuroprotection via antioxidant activity

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